molecular formula C9H17NO4 B2522549 (S)-4-tert-Butyl 1-methyl 2-aminosuccinate CAS No. 2673-19-0; 39895-10-8

(S)-4-tert-Butyl 1-methyl 2-aminosuccinate

Cat. No.: B2522549
CAS No.: 2673-19-0; 39895-10-8
M. Wt: 203.238
InChI Key: CWARULQNYJKOMP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-tert-Butyl 1-methyl 2-aminosuccinate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-tert-Butyl 1-methyl 2-aminosuccinate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butyl ester: This step involves the reaction of succinic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Introduction of the methyl group: The next step involves the alkylation of the ester with a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-tert-Butyl 1-methyl 2-aminosuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with various functional groups.

Scientific Research Applications

(S)-4-tert-Butyl 1-methyl 2-aminosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-tert-Butyl 1-methyl 2-aminosuccinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The pathways involved may include:

    Enzyme catalysis: The compound binds to the active site of an enzyme, facilitating the conversion of substrates to products.

    Receptor binding: The compound may interact with cellular receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-4-tert-Butyl 1-methyl 2-aminosuccinate: The enantiomer of the compound with a different stereochemistry.

    4-tert-Butyl 1-methyl 2-aminosuccinate: The racemic mixture containing both (S) and ® enantiomers.

    4-tert-Butyl 1-methyl succinate: A similar compound lacking the amino group.

Uniqueness

(S)-4-tert-Butyl 1-methyl 2-aminosuccinate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the amino group also adds to its versatility in chemical reactions and applications.

Properties

CAS No.

2673-19-0; 39895-10-8

Molecular Formula

C9H17NO4

Molecular Weight

203.238

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3/t6-/m0/s1

InChI Key

CWARULQNYJKOMP-LURJTMIESA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)N

solubility

not available

Origin of Product

United States

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